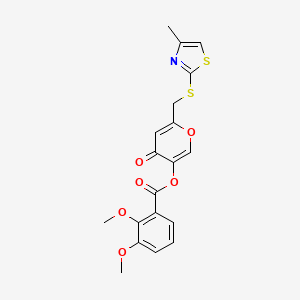

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Description

This compound is a hybrid heterocyclic molecule featuring a pyran-4-one core modified with a thioether-linked 4-methylthiazole moiety and esterified with a 2,3-dimethoxybenzoate group. Such structures are typically synthesized via multi-step protocols involving the coupling of pyranone precursors with thiazole derivatives, followed by esterification (as inferred from analogous syntheses in and ).

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-12-7-14(21)16(8-25-12)26-18(22)13-5-4-6-15(23-2)17(13)24-3/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPLFKQAWSFOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyran ring, a thiazole moiety, and a benzoate group, which collectively contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 447.52 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO6S |

| Molecular Weight | 447.52 g/mol |

| Structural Features | Pyran, Thiazole, Benzoate |

Biological Activity Overview

Research indicates that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : There are indications of cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate likely involves the following pathways:

- Enzyme Interaction : The thiazole ring may modulate enzyme activity by binding to active sites or allosteric sites.

- Cellular Process Disruption : The compound may disrupt cellular processes through interference with signaling pathways or metabolic functions.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 25 to 75 µM depending on the cell type.

- Enzyme Inhibition : Research focused on the inhibition of specific enzymes (e.g., cyclooxygenase and lipoxygenase) revealed that the compound could inhibit these enzymes by up to 70%, suggesting potential anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a pyran-4-one core, a 4-methylthiazole substituent, and a 2,3-dimethoxybenzoate ester. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Impact on Bioactivity: The 2,3-dimethoxybenzoate group in the target compound differs from analogs with halogenated (e.g., 5-bromo-2-chloro in ) or alternative aryl esters (e.g., 3,4-dimethoxy in ). Thiazole and pyran-4-one moieties are conserved in antimicrobial agents (), suggesting the target compound could share similar mechanisms, such as disrupting microbial cell membranes or enzyme inhibition.

Molecular Weight and Drug-Likeness :

- The target compound (443.47 g/mol) falls within the acceptable range for drug-like molecules (typically <500 g/mol), unlike the heavier thiadiazole-thiopheneamide analog (531.6 g/mol), which may face challenges in pharmacokinetics.

Functional Group Diversity :

- Unlike imazamethabenz methyl ester (), which is a herbicide targeting plant-specific enzymes, the target compound’s thiazole-pyran scaffold aligns more with antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.